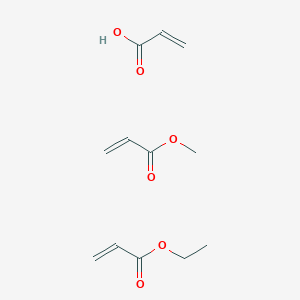

Ethyl prop-2-enoate;methyl prop-2-enoate;prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl prop-2-enoate: , methyl prop-2-enoate , and prop-2-enoic acid are organic compounds belonging to the acrylate family. These compounds are esters and acids derived from acrylic acid, characterized by the presence of a vinyl group directly attached to a carbonyl carbon.

Méthodes De Préparation

Ethyl prop-2-enoate: is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction is carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification . Industrially, it can also be prepared from acetylene, carbon monoxide, and ethanol via the Reppe reaction .

Methyl prop-2-enoate: is produced by the esterification of acrylic acid with methanol under acid catalysis, using sulfuric acid, p-toluenesulfonic acid, or acidic ion exchangers . Another method involves the debromination of methyl 2,3-dibromopropanoate with zinc . Industrial production also includes the vapor-phase oxidation of propene or 2-propenal with oxygen in the presence of methanol .

Prop-2-enoic acid: is produced by the oxidation of propylene. This process involves the catalytic oxidation of propylene to acrolein, followed by further oxidation to acrylic acid .

Analyse Des Réactions Chimiques

Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and addition reactions. It is used in the production of polymers, resins, plastics, and rubber . Common reagents include hydroquinone, phenothiazine, and hydroquinone ethyl ether as polymerization inhibitors . Major products formed include specialty acrylates like 2-ethylhexyl acrylate and cyclohexyl acrylate .

Methyl prop-2-enoate: also undergoes polymerization and addition reactions. It is used in the production of acrylate fibers, synthetic carpets, and various pharmaceutical intermediates . Common reagents include hydroquinone as a polymerization inhibitor . Major products include poly(methyl acrylate) and other acrylate polymers .

Prop-2-enoic acid: undergoes polymerization, esterification, and addition reactions. It is used in the production of superabsorbent polymers, adhesives, and coatings . Common reagents include sulfuric acid and ion exchange resins for esterification . Major products include polyacrylic acid and various acrylate esters .

Applications De Recherche Scientifique

Ethyl prop-2-enoate: is used in the production of polymers, resins, and plastics. It is also a reagent in the synthesis of pharmaceutical intermediates . In scientific research, it is used in the study of polymerization processes and the development of new materials .

Methyl prop-2-enoate: is used in the production of acrylate fibers and synthetic carpets. It is also a reagent in the synthesis of pharmaceutical intermediates . In scientific research, it is used in the study of polymerization processes and the development of new materials .

Prop-2-enoic acid: is used in the production of superabsorbent polymers, adhesives, and coatings. It is also used in the synthesis of various acrylate esters . In scientific research, it is used in the study of polymerization processes and the development of new materials .

Mécanisme D'action

The mechanism of action of ethyl prop-2-enoate involves its polymerization to form long-chain polymers. The vinyl group in the molecule undergoes free radical polymerization, leading to the formation of poly(ethyl acrylate) . This process is initiated by free radicals generated from initiators like benzoyl peroxide .

Methyl prop-2-enoate: also undergoes free radical polymerization to form poly(methyl acrylate) . The vinyl group in the molecule reacts with free radicals to form long-chain polymers .

Prop-2-enoic acid: undergoes polymerization to form polyacrylic acid . The vinyl group in the molecule reacts with free radicals to form long-chain polymers .

Comparaison Avec Des Composés Similaires

Ethyl prop-2-enoate: is similar to other acrylate esters like methyl acrylate, butyl acrylate, and 2-ethylhexyl acrylate . These compounds share similar chemical properties and undergo similar reactions. ethyl prop-2-enoate is unique in its specific applications in the production of certain polymers and resins .

Methyl prop-2-enoate: is similar to other acrylate esters like ethyl acrylate, butyl acrylate, and 2-ethylhexyl acrylate . It is unique in its use in the production of acrylate fibers and synthetic carpets .

Prop-2-enoic acid: is similar to other carboxylic acids like methacrylic acid and crotonic acid . It is unique in its use in the production of superabsorbent polymers and adhesives .

Similar Compounds

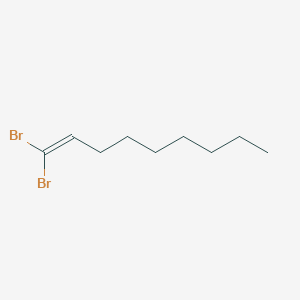

- Butyl acrylate

- 2-Ethylhexyl acrylate

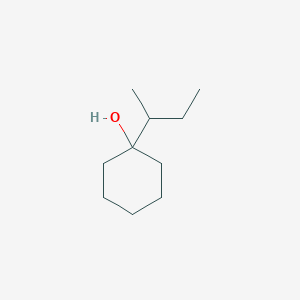

- Methacrylic acid

- Crotonic acid

These compounds share similar chemical properties and undergo similar reactions, but each has unique applications in various industries .

Propriétés

Numéro CAS |

28261-93-0 |

|---|---|

Formule moléculaire |

C12H18O6 |

Poids moléculaire |

258.27 g/mol |

Nom IUPAC |

ethyl prop-2-enoate;methyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-3-5(6)7-4-2;1-3-4(5)6-2;1-2-3(4)5/h3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5) |

Clé InChI |

QNMCEMBOYBPUAM-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C=C.COC(=O)C=C.C=CC(=O)O |

Numéros CAS associés |

28261-93-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)

![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)

![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)